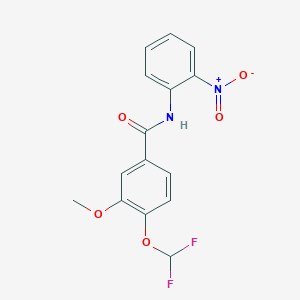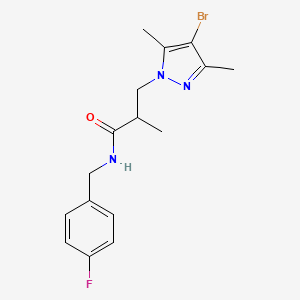methanone](/img/structure/B14929147.png)
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](4-methyl-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone is a complex organic compound that features a benzothiophene core substituted with a difluoromethoxy group and a chloro group, as well as an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone typically involves multi-step organic reactions. The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and appropriate substituents. The difluoromethoxy and chloro groups are introduced via halogenation and methoxylation reactions. The imidazole moiety is often synthesized through cyclization reactions involving amines and aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
化学反応の分析
Types of Reactions
3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers .
科学的研究の応用
Chemistry
In chemistry, 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, compounds with similar structures have shown promise as antimicrobial agents, anti-inflammatory drugs, and anticancer agents .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique structure allows for the design of materials with tailored properties for specific applications .
作用機序
The mechanism of action of 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiophene derivatives and imidazole-containing molecules. Examples include:
- Benzothiophene-2-carboxylic acid
- 4-methyl-1H-imidazole-5-carboxaldehyde
- 3-chloro-4-methoxybenzothiophene
Uniqueness
What sets 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a benzothiophene core and an imidazole moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C14H9ClF2N2O2S |
|---|---|
分子量 |
342.7 g/mol |
IUPAC名 |
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-(4-methylimidazol-1-yl)methanone |
InChI |
InChI=1S/C14H9ClF2N2O2S/c1-7-5-19(6-18-7)13(20)12-11(15)10-8(21-14(16)17)3-2-4-9(10)22-12/h2-6,14H,1H3 |
InChIキー |
LSMKEZUKNOWDCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B14929065.png)
![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea](/img/structure/B14929068.png)
![2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14929070.png)
![N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide](/img/structure/B14929075.png)
![4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929078.png)

![Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14929090.png)
![(1Z)-N'-{[(2-methylfuran-3-yl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B14929095.png)
![3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929102.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14929105.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929109.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(5-fluoro-2-methylphenyl)benzamide](/img/structure/B14929110.png)

![N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14929143.png)
